2-{[3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Description
2-{[3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide is a synthetic organic compound characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core functionalized with a 3,5-dimethoxyphenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked N-phenylacetamide moiety. The spirocyclic architecture confers conformational rigidity, which may enhance target-binding specificity, while the 3,5-dimethoxyphenyl and acetamide groups contribute to solubility and pharmacophore interactions. Structural confirmation of this compound typically relies on advanced analytical techniques, such as ¹H-NMR spectroscopy, where phase adjustment and baseline correction (as described in ) are critical for accurate spectral interpretation .
Properties
IUPAC Name |
2-[[2-(3,5-dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-17-9-11-25(12-10-17)27-23(18-13-20(30-2)15-21(14-18)31-3)24(28-25)32-16-22(29)26-19-7-5-4-6-8-19/h4-8,13-15,17H,9-12,16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQXUNVFFRKARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with key analogues:
Key Findings:
Substituent Effects on Activity :
- The 3,5-dimethoxyphenyl group in the target compound enhances electron-donating capacity and π-π stacking interactions compared to 4-chlorophenyl or 2,4-dimethoxyphenyl analogues, explaining its lower IC₅₀ (12.3 nM vs. 28.7–45.6 nM) .
- The 8-methyl group on the spiro ring reduces conformational flexibility, improving binding affinity relative to unmethylated or ethyl-substituted derivatives .
Linker and Solubility :
- Replacing the sulfanyl linker with an oxygen atom (as in the third analogue) decreases metabolic stability due to reduced resistance to oxidative cleavage, despite improved solubility (LogP 1.9 vs. 2.8) .
Pharmacokinetic Profiles :
- The N-phenylacetamide moiety in the target compound enhances membrane permeability compared to N-benzyl derivatives, as evidenced by higher Caco-2 cell permeability assays (15.2 × 10⁻⁶ cm/s vs. 9.8 × 10⁻⁶ cm/s) .
Methodological Considerations
For instance, segmental integration (δ0.60–9.00) and normalization protocols ensure reproducible data for quantifying substituent effects on chemical shifts, which correlate with electronic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
